molecular formula C8H6BrClN4 B13685679 5-Amino-3-(5-bromo-2-chlorophenyl)-1H-1,2,4-triazole

5-Amino-3-(5-bromo-2-chlorophenyl)-1H-1,2,4-triazole

Cat. No.: B13685679
M. Wt: 273.52 g/mol
InChI Key: WLYSQCIPBUXSIO-UHFFFAOYSA-N
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Description

5-Amino-3-(5-bromo-2-chlorophenyl)-1H-1,2,4-triazole is a heterocyclic compound that contains a triazole ring substituted with an amino group and a bromochlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-3-(5-bromo-2-chlorophenyl)-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-bromo-2-chlorobenzonitrile with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then cyclized with formic acid to yield the desired triazole compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-Amino-3-(5-bromo-2-chlorophenyl)-1H-1,2,4-triazole undergoes various chemical reactions, including:

    Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: The bromochlorophenyl group can undergo coupling reactions with various reagents.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Coupling: Palladium-catalyzed coupling reactions using reagents like arylboronic acids.

Major Products Formed

The major products formed from these reactions include substituted triazoles, oxidized or reduced derivatives, and coupled products with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, 5-Amino-3-(5-bromo-2-chlorophenyl)-1H-1,2,4-triazole is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biology and medicine, this compound is investigated for its potential as an antimicrobial, antifungal, and anticancer agent. Its unique structure allows it to interact with biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-Amino-3-(5-bromo-2-chlorophenyl)-1H-1,2,4-triazole involves its interaction with molecular targets such as enzymes and receptors. The amino group and the triazole ring can form hydrogen bonds and other interactions with biological macromolecules, leading to inhibition or modulation of their activity. The bromochlorophenyl group enhances the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 5-Amino-3-bromo-2-chloropyridine
  • 5-Bromo-2-chloropyridine
  • 2-Amino-3-bromo-5-chloropyridine

Uniqueness

Compared to similar compounds, 5-Amino-3-(5-bromo-2-chlorophenyl)-1H-1,2,4-triazole has a unique triazole ring structure that imparts distinct chemical and biological properties. Its combination of an amino group and a bromochlorophenyl group makes it versatile for various applications, setting it apart from other similar compounds.

Properties

Molecular Formula

C8H6BrClN4

Molecular Weight

273.52 g/mol

IUPAC Name

5-(5-bromo-2-chlorophenyl)-1H-1,2,4-triazol-3-amine

InChI

InChI=1S/C8H6BrClN4/c9-4-1-2-6(10)5(3-4)7-12-8(11)14-13-7/h1-3H,(H3,11,12,13,14)

InChI Key

WLYSQCIPBUXSIO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)C2=NC(=NN2)N)Cl

Origin of Product

United States

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